molecular formula C8H9NO2 B1360958 2-Ethoxypyridine-3-Carbaldehyde CAS No. 885278-07-9

2-Ethoxypyridine-3-Carbaldehyde

Cat. No.: B1360958
CAS No.: 885278-07-9
M. Wt: 151.16 g/mol
InChI Key: WHEFRNNNELKVRQ-UHFFFAOYSA-N
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Description

2-Ethoxypyridine-3-Carbaldehyde is an organic compound with the molecular formula C8H9NO2. It is a derivative of pyridine, featuring an ethoxy group at the second position and a formyl group at the third position of the pyridine ring. This compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxypyridine-3-Carbaldehyde typically involves the ethoxylation of pyridine derivatives followed by formylation. One common method includes the reaction of 2-ethoxypyridine with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) under controlled conditions to yield this compound .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-Ethoxypyridine-3-Carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Ethoxypyridine-3-Carbaldehyde is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 2-Ethoxypyridine-3-Carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, altering their function and activity. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethoxypyridine-3-Carbaldehyde is unique due to its specific ethoxy substitution, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in the synthesis of specialized pharmaceuticals and agrochemicals .

Properties

IUPAC Name

2-ethoxypyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c1-2-11-8-7(6-10)4-3-5-9-8/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHEFRNNNELKVRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC=N1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90648632
Record name 2-Ethoxypyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90648632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885278-07-9
Record name 2-Ethoxy-3-pyridinecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885278-07-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Ethoxypyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90648632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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